

Validating the Structure of 5-Methoxypyrimidine-4,6-diamine Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	5-Methoxypyrimidine-4,6-diamine	
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For researchers, scientists, and drug development professionals, the rigorous validation of a molecule's structure is a critical checkpoint in the discovery and development pipeline. This guide provides a comparative framework for the structural elucidation of **5**-

Methoxypyrimidine-4,6-diamine derivatives. In the absence of direct experimental data for the parent compound, this guide leverages data from structurally related pyrimidine derivatives to predict and validate its chemical architecture. The methodologies and comparative data presented herein offer a robust workflow for the characterization of novel derivatives within this class.

Comparative Analysis of Spectroscopic and Crystallographic Data

To establish a baseline for the structural validation of **5-Methoxypyrimidine-4,6-diamine**, we present a compilation of spectroscopic and crystallographic data from closely related pyrimidine analogues. This comparative approach allows for the prediction of expected spectral features and provides a reference for the experimental characterization of new derivatives.

Table 1: Comparative ¹H NMR Data of Substituted Pyrimidines



Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
4,6-Dichloro-5- methoxypyrimidine	CDCl ₃	8.55 (s, 1H, H-2), 4.00 (s, 3H, OCH ₃)
2-Amino-4,6- dimethoxypyrimidine	-	5.07 (s, 2H, NH ₂), 3.87 (s, 6H, OCH ₃), 5.14 (s, 1H, H-5)[1]
4,6-diamino-5-nitroso-2- phenylpyrimidine	Polysol	8.0-7.2 (m, 5H, Ar-H), 7.8 (br s, 4H, NH ₂)
Predicted for 5- Methoxypyrimidine-4,6- diamine	DMSO-d ₆	~8.0-8.2 (s, 1H, H-2), ~6.0-7.0 (br s, 4H, NH ₂), ~3.8 (s, 3H, OCH ₃)

Table 2: Comparative ¹³C NMR Data of Substituted Pyrimidines

Compound	Solvent	Chemical Shift (δ, ppm)
4-Phenyl-6-(p-tolyl)pyrimidin-2- amine	CDCl₃	166.1, 163.6, 140.8, 137.9, 134.9, 130.4, 129.5, 128.7, 127.1, 127.0, 104.0, 21.4[2]
4-(4-Methoxyphenyl)-6- phenylpyrimidin-2-amine	CDCl₃	166.0, 165.6, 163.5, 161.6, 137.9, 130.3, 130.1, 128.7, 128.6, 127.1, 114.1, 103.5, 55.4[2]
Predicted for 5- Methoxypyrimidine-4,6- diamine	DMSO-d ₆	~160 (C4, C6), ~158 (C2), ~120 (C5)

Table 3: Comparative Mass Spectrometry Data of Aminopyrimidines



Compound	Ionization Method	Key Fragments (m/z)
4,5-Pyrimidinediamine	Electron Ionization	110 (M+), 83, 55[3]
4,5-Diamino-6-methyl-2-thiopyrimidine	Electron Ionization	156 (M+), 141, 114, 83[4]
Predicted for 5- Methoxypyrimidine-4,6- diamine	ESI-MS	141 (M+H)+

Table 4: Comparative X-ray Crystallography Data of Substituted Pyrimidines

Compound	Crystal System	Space Group	Key Structural Features
4,6-Dichloro-5- methoxypyrimidine	Orthorhombic	Pna2ı	Planar pyrimidine ring, methoxy group out of plane.[5][6]
5-Chloro-4,6- dimethoxypyrimidin-2- amine	Monoclinic	P21/n	Intermolecular N-H···N hydrogen bonds forming chains.[7]
6-Amino-4- methylamino-5- nitrosopyrimidine	-	-	Investigated by X-ray diffraction, NMR, and molecular modeling. [8]

Experimental Protocols

The following section details generalized experimental protocols for the key analytical techniques required for the structural validation of **5-Methoxypyrimidine-4,6-diamine** derivatives. These protocols can be adapted based on the specific instrumentation and the physicochemical properties of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.



Sample Preparation:

- Dissolve 5-10 mg of the purified **5-Methoxypyrimidine-4,6-diamine** derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition:

- Tune and shim the spectrometer for the solvent used.
- Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of 0-12 ppm is typically sufficient.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is standard.
- A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.
- Process the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation (for Electrospray Ionization - ESI):

• Prepare a dilute solution of the compound (approximately 10-100 μ M) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.



 Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

- Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]+.
- Acquire a full scan mass spectrum to determine the molecular weight.
- Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Single-Crystal X-ray Diffraction

Objective: To unambiguously determine the three-dimensional molecular structure.

Crystal Growth:

 Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection:

- Mount a suitable single crystal on a goniometer.
- Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.
- Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

Structure Solution and Refinement:

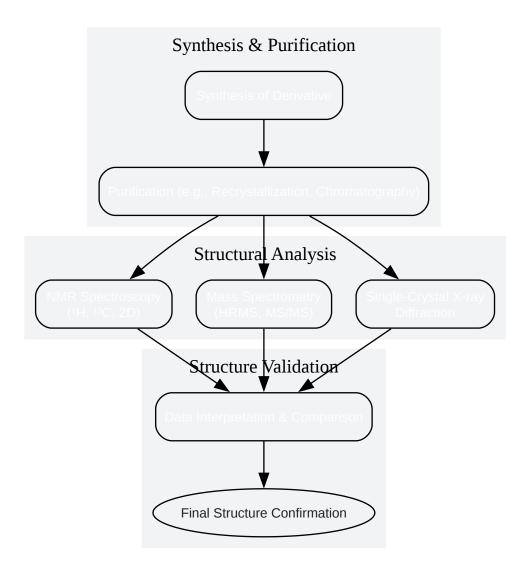
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods.



 Refine the atomic positions and displacement parameters against the experimental data to obtain the final, accurate molecular structure.

Visualizing the Workflow and Structural Relationships

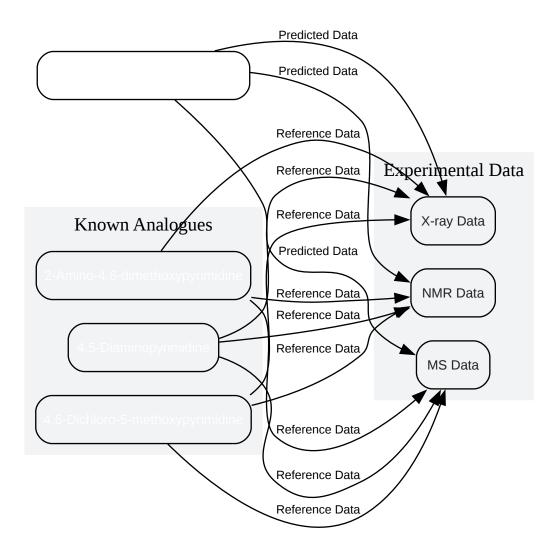
To aid in the understanding of the experimental and logical processes involved in structure validation, the following diagrams are provided.



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Caption: Workflow for the synthesis and structural validation of a new chemical derivative.





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Caption: Logic for comparative analysis using data from known structural analogues.

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